delta-Nonalactone

Catalog No.
S1894795
CAS No.
3301-94-8
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
delta-Nonalactone

CAS Number

3301-94-8

Product Name

delta-Nonalactone

IUPAC Name

6-butyloxan-2-one

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-2-3-5-8-6-4-7-9(10)11-8/h8H,2-7H2,1H3

InChI Key

PXRBWNLUQYZAAX-UHFFFAOYSA-N

SMILES

CCCCC1CCCC(=O)O1

Solubility

1 ml in 1 ml 95% alcohol (in ethanol)

Canonical SMILES

CCCCC1CCCC(=O)O1
  • Flavor Chemistry

    delta-Nonalactone is a naturally occurring flavoring agent found in fruits like mangoes []. Research has explored its role in contributing to the characteristic aroma of certain foods and beverages, including bourbon whiskey []. Studies have analyzed its sensory properties and how it interacts with other flavor compounds [, ].

  • Food Science Applications

    Due to its flavor profile, delta-Nonalactone has potential applications in the food science industry. Research has explored its use as a flavoring additive or even a substitute for other compounds like coumarin []. Studies investigate its effectiveness in enhancing or modifying the taste of various food products [].

  • Analytical Chemistry

    Researchers have employed delta-Nonalactone as a standard compound in analytical chemistry techniques. Studies utilize it for gas chromatography (GC) analysis to identify and quantify other flavor components in food and beverages [, ].

Delta-Nonalactone is a colorless to pale yellow liquid with a characteristic coconut-like odor . It belongs to the class of compounds called delta-lactones, which are cyclic esters formed by the intramolecular condensation of hydroxy acids . The compound features a six-membered ring structure with an oxygen atom and a carbonyl group, along with a butyl side chain .

The mechanism of action of delta-nonalactone is primarily related to its odor profile. It possesses a strong coconut-like aroma with a creamy and fatty character []. This makes it a valuable fragrance ingredient in various applications, including perfumes, food flavorings, and cosmetics [].

Of delta-Nonalactone are not extensively detailed in the provided sources, lactones generally undergo several types of reactions:

  • Hydrolysis: In the presence of water and catalysts, delta-Nonalactone can hydrolyze to form its corresponding hydroxy acid.
  • Reduction: The carbonyl group can be reduced to form a hemiacetal or acetal.
  • Ring-opening polymerization: Delta-Nonalactone can undergo ring-opening polymerization reactions to form polyesters .

Delta-Nonalactone finds widespread use in the flavor and fragrance industries:

  • Flavoring: It is used as a flavoring agent, particularly in coconut milk cream and vanilla flavors . Its coconut-like aroma makes it valuable in creating tropical fruit flavors.
  • Perfumery: In perfumes, delta-Nonalactone is versatile and can be used in various accords with a strong creamy character . It contributes to the creation of complex and rich scent profiles.
  • Food Industry: It is employed as a food additive to impart coconut and creamy notes to various products.

The provided sources do not contain specific information about interaction studies involving delta-Nonalactone. Further research would be necessary to determine its interactions with other compounds, proteins, or biological systems.

Similar Compounds

Delta-Nonalactone belongs to a family of lactone compounds. Some similar compounds include:

  • Delta-Hexalactone: A smaller lactone with a shorter alkyl chain.
  • Delta-Decalactone: A larger lactone with a longer alkyl chain.
  • Gamma-Nonalactone: An isomer with a five-membered ring instead of six.
  • Gamma-Decalactone: Another five-membered ring lactone with a longer alkyl chain.

These compounds share similar structural features but differ in their ring size or alkyl chain length. Delta-Nonalactone's uniqueness lies in its specific balance of ring size and chain length, which contributes to its particular organoleptic properties and applications in the flavor and fragrance industries .

delta-Nonalactone exhibits notable thermodynamic stability characteristics that are intrinsically linked to its six-membered lactone ring structure. The compound demonstrates thermal stability within a practical temperature range, remaining chemically stable up to approximately 200-250°C before undergoing thermal decomposition [1] [2]. Complete degradation occurs within the range of 200-310°C, indicating a relatively narrow window between stability and decomposition [1] [2].

The ring strain energy of delta-nonalactone is significantly lower compared to smaller ring lactones, contributing to its enhanced thermodynamic stability [3] [4]. This reduced ring strain results from the six-membered ring configuration, which adopts a more favorable chair conformation similar to cyclohexane derivatives. The lower ring strain directly influences the compound's polymerization tendency, making it less susceptible to ring-opening polymerization compared to smaller lactones such as gamma-butyrolactone or beta-propiolactone [3] [4].

Table: Thermodynamic Stability Parameters

ParameterValue/DescriptionReference
Thermal Stability Range (°C)Stable up to 200-250°C [1] [2]
Decomposition Temperature (°C)Complete degradation by 200-310°C [1] [2]
Chemical StabilityStable under normal conditions [5] [6] [7]
Ring Strain EnergyLower than smaller ring lactones [3] [4]
Polymerization TendencyLow due to 6-membered ring stability [3] [4]
Thermodynamic Preference70% depolymerization at 110°C (for δ-decalactone) [3]
Ceiling Temperature BehaviorLow ceiling temperature for δ-lactones [3] [8]
Equilibrium PolymerizationEquilibrium-controlled due to ring stability [3] [4] [8]

The phase behavior of delta-nonalactone is characterized by well-defined solid-liquid and liquid-gas transitions. The compound exhibits a sharp melting point at -26°C, indicating good crystalline organization in the solid state [9] [10] [11]. The normal boiling point ranges from 250-267°C at atmospheric pressure, demonstrating typical liquid-gas phase transition behavior [12] [13]. Under reduced pressure conditions (2 mmHg), the boiling point decreases significantly to 115-116°C, following expected vapor pressure relationships [14] [15] [10].

Crystallization behavior studies indicate that delta-nonalactone readily forms stable crystals with moderate supercooling tendencies, similar to other lactone compounds [1]. The phase change enthalpy, while not specifically reported for delta-nonalactone, is expected to be lower than fatty esters but comparable to other lactones of similar molecular weight [1].

Solubility Parameters in Various Solvent Systems

The solubility profile of delta-nonalactone reflects its amphiphilic character, possessing both hydrophobic alkyl chain components and hydrophilic lactone functionality. The compound demonstrates poor water solubility, with estimated solubility values around 1201 mg/L at 25°C [16] [17] [18]. This limited aqueous solubility is attributed to the dominant hydrophobic character of the butyl chain and the relatively small polar contribution of the lactone ring.

Table: Solubility Parameters in Different Solvent Systems

SolventSolubilityReference
WaterInsoluble (1201 mg/L estimated) [16] [17] [18]
EthanolSoluble [19] [20]
Alcohols (general)Soluble [17] [13]
Diethyl EtherSoluble [17]
Dipropylene GlycolSoluble [13]
Many Organic SolventsSoluble [17]
GlycerolInsoluble [17]

In contrast to its poor water solubility, delta-nonalactone exhibits excellent solubility in alcoholic solvents, including ethanol and other alcohols [19] [20] [17] [13]. This enhanced solubility in alcoholic media results from favorable hydrogen bonding interactions between the lactone carbonyl oxygen and alcohol hydroxyl groups, coupled with compatible polarities and London dispersion forces.

The compound shows complete miscibility with diethyl ether and demonstrates broad solubility across many organic solvents [17]. This behavior is consistent with its moderate polarity and the ability to participate in various intermolecular interactions including dipole-dipole forces and hydrogen bonding as an acceptor. The solubility in dipropylene glycol further confirms its compatibility with glycol ethers, making it suitable for formulations requiring glycol-based solvent systems [13].

Notably, delta-nonalactone exhibits poor solubility in glycerol, despite glycerol's ability to form hydrogen bonds [17]. This selectivity likely results from the significant difference in polarity and the inability of the relatively small lactone ring to effectively interact with glycerol's extensive hydrogen bonding network.

The partition coefficient (LogP) values ranging from 1.89 to 2.4 indicate moderate lipophilicity [21] [13], positioning delta-nonalactone in an optimal range for biological membrane permeability while maintaining sufficient aqueous phase interaction for biological activity.

Vapor Pressure and Volatility Characteristics

delta-Nonalactone exhibits low to moderate volatility characteristics, making it suitable for applications requiring sustained release or base note properties in fragrance formulations. The vapor pressure data demonstrates temperature-dependent behavior with values ranging from 0.41-0.75 Pa at 20-25°C [10] [11] and 0.123-1.56 Pa (0.0009-0.012 mmHg) at 25°C [18] [13].

Table: Vapor Pressure and Volatility Data

Temperature (°C)Vapor Pressure (Pa)Vapor Pressure (mmHg)ClassificationReference
20-250.41-0.750.003-0.006Low volatility [10] [11]
250.123-1.560.0009-0.012Base note volatility [18] [13]

The vapor density of delta-nonalactone is reported as greater than 1, with specific values around 5.4 [17] [18], indicating that the compound vapor is significantly denser than air. This property has important implications for safety considerations, as heavier-than-air vapors tend to accumulate in low-lying areas and require specific ventilation strategies.

The relatively low vapor pressure places delta-nonalactone in the base note category for fragrance applications, meaning it provides long-lasting olfactory impact with slow evaporation rates [12]. This volatility profile is ideal for applications requiring extended release characteristics or where rapid evaporation would be detrimental to product performance.

Evaporation rate studies, while not extensively documented for delta-nonalactone specifically, suggest moderate evaporation rates compared to highly volatile solvents [17] [22]. The compound's evaporation behavior is influenced by its molecular weight (156.22 g/mol), intermolecular forces, and the presence of the lactone ring which can participate in weak intermolecular associations.

The flash point of delta-nonalactone ranges from 110-137°C, classifying it as a combustible liquid rather than a flammable one [23] [12]. This relatively high flash point contributes to safer handling and storage conditions compared to more volatile organic compounds.

Surface Tension and Colloidal Properties

delta-Nonalactone exhibits moderate surface activity, though it does not function as a conventional surfactant. The surface tension of aqueous solutions containing delta-nonalactone is measured at 61 mN/m at a concentration of 1 g/L at 20°C [21] [24]. This represents a reduction from pure water's surface tension of approximately 72.8 mN/m, indicating some degree of surface activity.

Table: Surface Activity and Colloidal Properties

PropertyValueComparisonReference
Surface Tension (mN/m)61 at 1g/L, 20°CLower than water (72.8 mN/m) [21] [24]
Critical Micelle ConcentrationNot determinedMuch higher than typical surfactantsInferred
Interfacial ActivityModerate surface activityLower than dedicated surfactants [25] [26]
Foaming PropertiesLow foaming tendencyLower than soap-like compounds [26]
Emulsification AbilityLimited emulsificationLower than conventional emulsifiersInferred
Wetting PropertiesModerate wettingBetween water and oilsInferred
Colloidal BehaviorDoes not form micellesNon-surfactant behavior [25] [26]

The surface tension reduction achieved by delta-nonalactone is modest compared to dedicated surfactants, which typically reduce water surface tension to 25-35 mN/m. This moderate surface activity results from the compound's amphiphilic structure, where the lactone ring provides some hydrophilic character while the butyl chain contributes hydrophobic properties. However, the balance is insufficient to create strong surfactant behavior.

Critical micelle concentration (CMC) studies for delta-nonalactone have not been definitively established, suggesting that if micelle formation occurs, it would be at concentrations much higher than conventional surfactants [25] [26]. The lack of pronounced amphiphilic character limits the compound's ability to self-assemble into organized colloidal structures.

Research on lactone-type surfactants indicates that structural modifications, such as the addition of longer alkyl chains or ionic groups, significantly enhance surface activity [26]. In comparison, delta-nonalactone's relatively short butyl chain and neutral lactone functionality result in limited interfacial activity.

The foaming properties of delta-nonalactone are characterized as low, with minimal foam formation and poor foam stability [26]. This behavior is advantageous for applications where foam formation would be problematic, such as in certain industrial processes or cosmetic formulations where non-foaming characteristics are desired.

Emulsification studies suggest that delta-nonalactone possesses limited emulsifying ability, requiring co-emulsifiers or higher concentrations to stabilize oil-water interfaces effectively. The compound's wetting properties fall between those of water and typical oils, providing moderate surface wetting without the aggressive spreading behavior of strong surfactants.

Colloidal behavior analysis confirms that delta-nonalactone does not spontaneously form micelles or other organized colloidal structures under normal conditions [25] [26]. This non-surfactant behavior is consistent with its moderate amphiphilic character and distinguishes it from compounds specifically designed for surface-active applications.

Physical Description

colourless to pale yellow liquid with a coconut-like odou

XLogP3

2.4

Density

d20 0.99
0.994-0.999

Other CAS

3301-94-8

Wikipedia

Delta-Nonalactone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2H-Pyran-2-one, 6-butyltetrahydro-: ACTIVE

Dates

Last modified: 08-16-2023
Yoshikawa et al. Unsaturated aliphatic alcohol as a natural ligand for mouse odorant receptor. Nature Chemical Biology, doi: 10.1038/nchembio.1164, published online 13 January 2013 http://www.nature.com/naturechemicalbiology

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